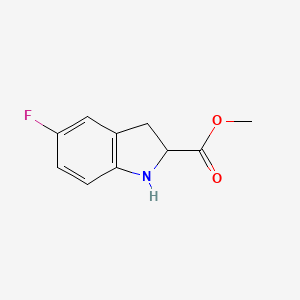
Methyl 5-fluoroindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoroindoline-2-carboxylate is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties
Methyl 5-fluoroindoline-2-carboxylate has shown promising anticancer activity across several studies. Its mechanism of action includes:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.
- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, inhibiting cancer cell proliferation.
A notable case study involving MCF-7 breast cancer cells demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.30 | Induces apoptosis, inhibits CDK activity |
| HeLa | 15.72 | Antimitotic activity |
| HepG2 | 50.68 | Disrupts DNA synthesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains has been documented, particularly against Gram-positive and Gram-negative bacteria .
Biological Research
This compound serves as a valuable tool in biological research for studying enzyme interactions and cellular processes. Its fluorinated structure enhances lipophilicity and metabolic stability, which are advantageous for drug design .
Biochemical Pathways
Research indicates that indole derivatives like this compound can influence multiple biochemical pathways, suggesting their potential in understanding complex biological systems .
Material Science
In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical properties allow it to function as a building block for synthesizing more complex molecules used in various industrial applications .
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the compound's effects on a panel of approximately sixty cancer cell lines. The results indicated significant cytotoxic effects, particularly against human tumor cells with mean growth inhibition values reflecting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound demonstrated substantial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential role in addressing antibiotic resistance .
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-4,9,12H,5H2,1H3 |
Clave InChI |
KPPIYNRNZYCUTR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2=C(N1)C=CC(=C2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














